Cas no 1784339-75-8 (2-(azetidin-3-yl)-4,5-dimethyl-1,3-oxazole)

2-(azetidin-3-yl)-4,5-dimethyl-1,3-oxazole structure
1784339-75-8 structure
Product Name:2-(azetidin-3-yl)-4,5-dimethyl-1,3-oxazole
CAS No:1784339-75-8
MF:C8H12N2O
MW:152.193681716919
CID:6336900
PubChem ID:105429712
Update Time:2024-01-11

2-(azetidin-3-yl)-4,5-dimethyl-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • 2-(azetidin-3-yl)-4,5-dimethyl-1,3-oxazole
    • EN300-1755309
    • 1784339-75-8
    • Inchi: 1S/C8H12N2O/c1-5-6(2)11-8(10-5)7-3-9-4-7/h7,9H,3-4H2,1-2H3
    • InChI Key: QCYXYTOQZLJLOO-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C)N=C1C1CNC1

Computed Properties

  • Exact Mass: 152.094963011g/mol
  • Monoisotopic Mass: 152.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.1Ų

2-(azetidin-3-yl)-4,5-dimethyl-1,3-oxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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Enamine
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Enamine
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Enamine
EN300-1755309-10.0g
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Enamine
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